molecular formula C16H26ClNOS B14583137 2-[(Butylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol CAS No. 61151-32-4

2-[(Butylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol

Cat. No.: B14583137
CAS No.: 61151-32-4
M. Wt: 315.9 g/mol
InChI Key: YDNDLJYRGPUNRY-UHFFFAOYSA-N
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Description

2-[(Butylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group, a butylsulfanyl substituent, a chloro substituent, and a diethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Butylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. This reaction typically requires the presence of a strong nucleophile and an electron-withdrawing group on the aromatic ring to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds followed by their subsequent reactions to form the final product. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity of the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-[(Butylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones are the major products formed from the oxidation of the phenolic hydroxyl group.

    Reduction: Phenols are regenerated from the reduction of quinones.

    Substitution: The major products depend on the nucleophile used in the substitution reaction.

Scientific Research Applications

2-[(Butylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound’s phenolic structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Its unique structure may have potential therapeutic applications, such as in the development of new drugs or as a model compound for studying drug interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Butylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, while the diethylamino group can interact with receptor sites through electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simple aromatic compound with a hydroxyl group.

    4-Chlorophenol: Similar structure but lacks the butylsulfanyl and diethylamino substituents.

    2,4-Dichlorophenol: Contains two chloro substituents but lacks the butylsulfanyl and diethylamino groups.

Uniqueness

2-[(Butylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol is unique due to the presence of the butylsulfanyl and diethylamino substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

61151-32-4

Molecular Formula

C16H26ClNOS

Molecular Weight

315.9 g/mol

IUPAC Name

2-(butylsulfanylmethyl)-4-chloro-6-(diethylaminomethyl)phenol

InChI

InChI=1S/C16H26ClNOS/c1-4-7-8-20-12-14-10-15(17)9-13(16(14)19)11-18(5-2)6-3/h9-10,19H,4-8,11-12H2,1-3H3

InChI Key

YDNDLJYRGPUNRY-UHFFFAOYSA-N

Canonical SMILES

CCCCSCC1=CC(=CC(=C1O)CN(CC)CC)Cl

Origin of Product

United States

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